N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound that has not been extensively studied. It is related to N-(4-hydroxyphenyl)glycine, also known as Glycin . Glycin is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .
Scientific Research Applications
Synthesis and Characterization
The compound N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide and its derivatives have been a subject of research mainly in the field of synthesis and characterization. For instance, Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and analyzed their structure through various spectral data. They also evaluated these compounds for their in vitro cytotoxic activity against certain cell lines (Hassan, Hafez, & Osman, 2014). Similarly, Kettmann and Svetlik (2003) studied the reaction products of a similar compound, reporting unexpected structural formations and providing insights into the molecular orientation and bonding characteristics of the compound (Kettmann & Svetlik, 2003).
Antibacterial Applications
Compounds with the pyrazole-4-carboxamide moiety, such as the one , have shown promise in antimicrobial applications. Pitucha et al. (2011) synthesized N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives and found one particular compound to be highly effective against strains of Staphylococcus aureus, including methicillin-sensitive and methicillin-resistant variants, highlighting its potential as an antimicrobial agent (Pitucha, Kosikowska, Urszula, & Malm, 2011).
Antifungal and Pesticidal Applications
The structural motif of N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide has been explored for its antifungal and pesticidal properties as well. For example, Du et al. (2015) synthesized a series of compounds, one of which demonstrated significant antifungal activity against phytopathogenic fungi, exceeding that of commercial fungicides (Du et al., 2015). Ohno et al. (2010) discovered that certain 1-alkyl-3-sulfonyloxypyrazole-4-carboxamides, structurally related to N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibited high insecticidal activity, indicating potential in agrochemical applications (Ohno et al., 2010).
properties
IUPAC Name |
N-(4-hydroxyphenyl)-1-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-8(6-12-14)11(16)13-9-2-4-10(15)5-3-9/h2-7,15H,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTWCSZQXQBVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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